5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Catalog No.
S1900758
CAS No.
219715-62-5
M.F
C7H9N5O2
M. Wt
195.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-am...

CAS Number

219715-62-5

Product Name

5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

IUPAC Name

5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

InChI

InChI=1S/C7H9N5O2/c1-13-4-3-9-7(14-2)12-5(4)10-6(8)11-12/h3H,1-2H3,(H2,8,11)

InChI Key

DBJPBHJHAPAUQU-UHFFFAOYSA-N

SMILES

COC1=CN=C(N2C1=NC(=N2)N)OC

Canonical SMILES

COC1=CN=C(N2C1=NC(=N2)N)OC

5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound characterized by its unique triazole and pyrimidine structural motifs. It has the molecular formula C7H9N5O2C_7H_9N_5O_2 and a molecular weight of approximately 179.18 g/mol. This compound features two methoxy groups at the 5 and 8 positions of the triazole ring, contributing to its chemical properties and potential biological activities .

The compound's structure can be visualized as a fused bicyclic system, where the triazole ring is connected to the pyrimidine ring. This configuration not only influences its reactivity but also its interactions with biological targets. The presence of amino and methoxy substituents enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry.

. One notable method includes the reaction of a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine with sodium or potassium methoxide in an alcohol solvent. This reaction leads to the substitution of the chlorine or methoxy group to yield the final product .

Key reaction steps include:

  • Formation of an intermediate through nucleophilic substitution.
  • Rearrangement to achieve the desired triazole-pyrimidine structure.
  • Purification processes that may involve filtration and drying under vacuum conditions to isolate the product in high purity .

Research indicates that 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and has shown promising results against various bacterial strains. Additionally, preliminary studies suggest that it may possess antitumor properties, making it a candidate for further pharmacological investigations .

The primary synthesis method involves:

  • Starting Materials: Utilizing 3-amino-8-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine derivatives as starting materials.
  • Reagents: Employing sodium or potassium methoxide as a nucleophile in a suitable solvent such as methanol.
  • Procedure:
    • Mixing the starting material with the methoxide solution under controlled temperature conditions.
    • Stirring the mixture to promote reaction completion.
    • Isolating the product through filtration and purification steps.

This method has been optimized to achieve high yields and purity levels for research and potential therapeutic applications .

5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine has several applications in medicinal chemistry:

  • Pharmaceutical Development: Its potential as an antimicrobial and antitumor agent positions it as a candidate for drug development.
  • Research Tool: It serves as a valuable compound in biochemical research for studying enzyme inhibition and microbial resistance mechanisms.
  • Chemical Probes: The compound can be utilized in assays to explore biological pathways involving nucleic acids.

Interaction studies have focused on understanding how 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine interacts with various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict binding affinities with specific enzymes or receptors.
  • In Vitro Assays: To assess antimicrobial efficacy against bacterial cultures.
  • Cytotoxicity Tests: To evaluate its effects on cancer cell lines.

Such studies are crucial for determining its therapeutic potential and guiding further modifications to enhance efficacy and selectivity .

Several compounds share structural similarities with 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-amineMethyl group at position 7Potentially different biological activity profile
6-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amineChlorine substituent at position 6Increased lipophilicity may enhance membrane penetration
5-Ethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amineEthoxy group at position 5Variation in solubility and reactivity

These compounds differ primarily in their substituents on the triazole or pyrimidine rings. Such variations can significantly influence their pharmacological properties and biological activities.

5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine is a bicyclic heterocyclic compound belonging to the triazolopyrimidine family. Its structure comprises a fused triazole ring (1,2,4-triazole) and a pyrimidine ring, with methoxy (-OCH₃) groups at positions 5 and 8 and an amine (-NH₂) substituent at position 2.

Systematic IUPAC Name:
5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine.

Key Structural Features:

  • Molecular Formula: C₇H₉N₅O₂.
  • Molecular Weight: 195.18 g/mol.
  • SMILES: COC1=NC2=NC(=NN2C(=C1OC)N)N.
  • InChIKey: XQOLMNXEGDTGML-UHFFFAOYSA-N (derived from analogous triazolopyrimidine structures).

Structural Data:

PropertyValueSource
Melting Point201–203°C
Density1.61 g/cm³
LogP (Partition Coefficient)-0.29

Historical Context of Triazolopyrimidine Derivatives

Triazolopyrimidines emerged as a chemically significant class in the mid-20th century, with early studies focusing on their synthesis via cyclocondensation reactions. The specific derivative 5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine gained prominence in the 2010s due to its role as a key intermediate in penoxsulam, a ultra-high-efficiency herbicide for rice paddies. A 2013 patent detailed its optimized synthesis with a 39% total yield, marking a milestone in agrochemical research.

Significance in Heterocyclic Chemistry

As a fused heterocycle, this compound exemplifies the versatility of triazolopyrimidines in drug discovery and materials science:

  • Bioactive Scaffold: The triazole-pyrimidine framework enables hydrogen bonding and π-π stacking interactions, critical for binding biological targets.
  • Synthetic Flexibility: Methoxy and amine groups serve as handles for further functionalization, enabling diversification into analogs with tailored properties.
  • Agrochemical Applications: Its structural motif is integral to herbicidal activity, as seen in penoxsulam’s inhibition of acetolactate synthase.
  • Pharmaceutical Potential: Triazolopyrimidines are investigated for anticancer, antiviral, and anti-inflammatory applications, though this specific derivative remains underexplored in medicinal contexts.

Conventional Multi-Step Synthesis Routes

The synthesis of 5,8-dimethoxy- [1] [2] [3]triazolo[1,5-c]pyrimidin-2-amine has evolved through several conventional methodologies, each offering distinct advantages and limitations for large-scale production. These routes primarily differ in their starting materials, reaction sequences, and optimization strategies.

Condensation Reactions with Amidino Hydrazones

Condensation reactions involving amidino hydrazones represent a fundamental approach to triazolopyrimidine synthesis [4] [5]. The methodology typically employs 4-amino-2,5-dimethoxypyrimidine as the starting material, which undergoes sequential reactions to form the desired triazolo ring system. The process involves the initial formation of hydrazone intermediates through condensation of hydrazine derivatives with carbonyl compounds [4].

The reaction mechanism proceeds through nucleophilic addition of the amino group to carbonyl carbons, followed by cyclization via intramolecular attack [5]. Temperature control is critical, with optimal conditions ranging from 25-50°C for initial condensation steps. The use of amidino hydrazones provides selective cyclization pathways, achieving yields of 50-70% depending on substrate substitution patterns [6].

Mechanistic considerations include the formation of Schiff base intermediates, which subsequently undergo cyclodehydration to afford the triazolopyrimidine core [7]. The presence of methoxy substituents influences both the reaction rate and regioselectivity, with electron-donating groups facilitating nucleophilic attack [5].

Cyclization Strategies Using Phosphoryl Chloride

Phosphoryl chloride (POCl₃) serves as a versatile cyclizing agent in triazolopyrimidine synthesis, particularly for converting hydroxyl-containing intermediates to chloro derivatives that can undergo further substitution [8] [9]. The protocol typically employs 2-4 equivalents of POCl₃ at temperatures ranging from 90-110°C [10] [8].

The cyclization mechanism involves activation of hydroxyl groups through phosphorylation, followed by intramolecular nucleophilic attack and subsequent elimination [8]. Reaction times of 1-3 hours are typically sufficient to achieve 85-95% yields with aminotriazole derivatives [10]. However, side product formation including phosphate esters and chlorinated impurities must be carefully controlled through optimized stoichiometry [9].

Process optimization requires careful monitoring of temperature profiles, as excessive heating can lead to decomposition or unwanted rearrangements [8]. The use of inert atmospheres (nitrogen or argon) prevents oxidative side reactions and improves product quality [9].

Methoxylation and Amination Optimization

The introduction and optimization of methoxy groups represents a critical step in achieving the target compound structure. Direct methoxylation using sodium methoxide in methanol provides excellent selectivity (90-95%) at moderate temperatures (25-65°C) [3] [11].

The Dow AgroSciences process (EP2895487B1) demonstrates significant improvements through controlled addition protocols [12]. The methodology involves continuous addition of aqueous hydroxylamine solutions at elevated temperatures (60-110°C), enabling better control of gaseous by-product evolution [12]. This approach achieves 67-70% yields with 88-97% purity while maintaining operational safety [12].

Rearrangement reactions using methoxide systems offer superior selectivity (95-99%) for specific structural transformations [3]. The Israeli patent (IL153448A) describes efficient rearrangement of triazolo[4,3-c]pyrimidine intermediates to the desired [1,5-c] isomers using catalytic amounts of methoxide (0.1-0.5 equivalents) [3].

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Mechanochemical approaches represent a paradigm shift toward environmentally sustainable synthesis of triazolopyrimidines [13] [14] [15]. Ball milling techniques enable solvent-free synthesis under ambient conditions, achieving yields of 70-85% within 30-60 minutes [13] [15].

The ZnO-catalyzed mechanochemical process employs modified zinc oxide nanoparticles as recyclable catalysts [16] [15]. The methodology utilizes sol-gel prepared ZnO with aromatic capping agents, providing 85-95% yields in 15-30 minutes of milling [15]. The catalyst can be recovered and reused multiple times without significant activity loss [16].

Operational advantages include elimination of volatile organic solvents, reduced energy consumption, and simplified workup procedures [14] [15]. The Ecoscale evaluation demonstrates superior environmental performance compared to conventional solution-based methods [15].

Catalytic Systems Using Magnetic Nanomaterials

Magnetic nanocatalysts offer unique advantages for triazolopyrimidine synthesis through easy separation and recycling capabilities [17] [18] [19]. The Fe₃O₄@SiO₂-PMA-Cu system demonstrates exceptional performance in aqueous media, achieving 80-92% yields with excellent substrate tolerance [19].

Polyionic magnetic nanoparticles with pyrazine bridges show remarkable catalytic activity for three-component condensations [17]. The [Fe₃O₄@SiO₂@(CH₂)₃]₂-Pyrazinium-[TCM]₂ catalyst enables synthesis at 70°C under solvent-free conditions, with four successive recycling runs maintaining activity [17].

Catalyst characterization through XRD, FT-IR, SEM, and VSM confirms structural integrity and magnetic properties [18] [19]. The core-shell architecture prevents catalyst agglomeration while providing accessible active sites for substrate coordination [20].

Industrial-Scale Production Challenges

Yield Optimization Techniques

Industrial implementation requires systematic optimization of multiple process parameters to achieve economically viable yields. Temperature control represents the most significant factor, potentially improving yields by 15-25% through precise thermal management [21] .

Reagent stoichiometry optimization involves fine-tuning reactant ratios within the 1.1-1.5 equivalent range to maximize conversion while minimizing waste [11] [12]. The Chinese patent approach (CN105294697A) demonstrates that innovative reagent selection, specifically phenoxycarbonyl isothiocyanate, can dramatically reduce reaction times from 7-10 hours to 2-3 hours while achieving 76.4% overall yield [23].

Addition rate control proves critical for processes involving gas evolution, with controlled addition over 0.5-2 hours preventing pressure buildup and improving safety [12]. The Dow improved process exemplifies this approach through continuous hydroxylamine addition, maintaining temperature control while managing gaseous by-products [12].

Purification and Isolation Protocols

Industrial purification strategies must balance product quality, yield recovery, and operational costs. Aqueous washing protocols provide excellent industrial suitability with 95-98% yield recovery and 85-90% purity at low cost [21] [24].

Recrystallization using ethanol-water mixtures achieves 98-99% purity with 85-92% yield recovery, making it optimal for pharmaceutical-grade applications [23] [12]. The 50% ethanol cooling crystallization described in the Chinese patent provides effective removal of polar impurities [23].

Hot filtration techniques at 60-80°C improve crystal quality and filtration rates, achieving 92-96% purity with 90-95% yield recovery [12] [21]. Vacuum drying protocols at 60°C under reduced pressure (<10 mmHg) ensure complete moisture removal without thermal decomposition [12].

Activated carbon treatment (5-10 wt% at 60°C) effectively removes colored impurities and trace metals, improving product appearance and purity to 96-98% [25]. However, this step requires careful optimization to prevent product adsorption and yield loss [21].

UNII

0129526470

Other CAS

219715-62-5

Wikipedia

5,8-dimethoxy(1,2,4)triazolo(1,5-c)pyrimidin-2-amine

Dates

Last modified: 08-16-2023

Explore Compound Types